Product packaging for 2-Hydroxy-N-methylethane-1-sulfonamide(Cat. No.:CAS No. 1487700-76-4)

2-Hydroxy-N-methylethane-1-sulfonamide

Cat. No.: B2395843
CAS No.: 1487700-76-4
M. Wt: 139.17
InChI Key: CKXURKCHJGKQRQ-UHFFFAOYSA-N
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Description

Overview of Sulfonamide Chemistry in Academic Research

Sulfonamides, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂N-), represent a cornerstone of modern medicinal and synthetic chemistry. Since the discovery of their antibacterial properties nearly a century ago, this class of compounds has been the subject of extensive academic and industrial research. The versatile nature of the sulfonamide functional group allows for a wide array of chemical modifications, leading to a vast library of derivatives with diverse biological activities.

In academic research, the synthesis of novel sulfonamides remains a vibrant area of investigation. Methodologies range from classical approaches, such as the reaction of sulfonyl chlorides with amines, to more advanced techniques like transition-metal-catalyzed cross-coupling reactions and C-H activation. uni.lu The drive for more efficient and environmentally benign synthetic routes has also spurred the development of green chemistry approaches to sulfonamide synthesis.

The significance of sulfonamides extends far beyond their well-known antibacterial applications. Researchers have extensively explored their potential as anticancer, antiviral, anti-inflammatory, and diuretic agents. researchgate.netcymitquimica.com This broad spectrum of biological activity is attributed to the ability of the sulfonamide moiety to mimic or interact with key functional groups in biological systems, thereby inhibiting enzymes or disrupting cellular processes. nih.govnih.gov

Significance of Hydroxyl-Functionalized Sulfonamides in Chemical Synthesis

The incorporation of a hydroxyl (-OH) group into a sulfonamide scaffold introduces a reactive and polar functional group that significantly influences the molecule's chemical and physical properties. In the realm of chemical synthesis, hydroxyl-functionalized sulfonamides serve as versatile building blocks and intermediates. The hydroxyl group can act as a handle for further chemical transformations, allowing for the construction of more complex molecular architectures.

The presence of the hydroxyl group can also direct the stereochemical outcome of reactions, a crucial aspect in the synthesis of chiral drugs. Furthermore, intramolecular hydrogen bonding involving the hydroxyl group can influence the conformation of the sulfonamide, which in turn can affect its reactivity and biological activity.

From a biological perspective, the hydroxyl group can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, potentially enhancing the binding affinity and specificity of the sulfonamide derivative. biosynth.com Studies on various hydroxyl-containing compounds have shown that the position and stereochemistry of the hydroxyl group can have a profound impact on their therapeutic efficacy.

Research Landscape of N-Alkylated Ethanesulfonamide (B75362) Derivatives

N-alkylation of sulfonamides, the substitution of a hydrogen atom on the sulfonamide nitrogen with an alkyl group, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of these compounds. The introduction of an alkyl group can affect a molecule's lipophilicity, metabolic stability, and receptor-binding profile.

Research into N-alkylated sulfonamides has demonstrated that this modification can lead to compounds with enhanced potency and selectivity for specific biological targets. For instance, N-alkylation has been employed in the design of selective enzyme inhibitors and receptor antagonists. The nature of the alkyl substituent, from simple methyl or ethyl groups to more complex cyclic or functionalized chains, plays a critical role in determining the ultimate biological effect.

While much of the research has focused on N-alkylated arylsulfonamides, the study of their ethanesulfonamide counterparts is an area of growing interest. Ethanesulfonamides offer a different steric and electronic profile compared to their aromatic analogs, which could lead to novel structure-activity relationships and the discovery of new therapeutic agents. Investigations into the synthesis and properties of N-alkyl ethanesulfonamides contribute to a more comprehensive understanding of the chemical space and potential applications of sulfonamide derivatives.

Scope and Objectives of Research on 2-Hydroxy-N-methylethane-1-sulfonamide

While extensive research on the broad class of sulfonamides is well-documented, dedicated studies on this compound are less prevalent in the public domain. However, based on the established principles of sulfonamide chemistry and drug design, the primary objectives for investigating this specific compound can be logically inferred.

A fundamental objective would be the development of efficient and scalable synthetic routes to this compound. This would enable further investigation of its properties and potential applications. Key physicochemical properties, such as solubility, pKa, and lipophilicity, would be important to characterize, as these parameters are crucial for its potential use as a chemical intermediate or a biologically active agent.

A significant area of research would involve exploring the utility of this compound as a versatile building block in organic synthesis. The presence of both a hydroxyl group and a secondary sulfonamide offers multiple points for chemical modification, allowing for its incorporation into more complex molecular structures.

Furthermore, a primary research goal would be to investigate the biological activity of this compound and its derivatives. Given the diverse pharmacological profiles of sulfonamides, this compound would likely be screened against a range of biological targets to identify any potential therapeutic applications. Structure-activity relationship (SAR) studies would be crucial to understand how the combination of the hydroxyl, N-methyl, and ethanesulfonyl moieties contributes to any observed biological effects. The findings from such research would contribute valuable data to the broader understanding of how specific structural features influence the function of sulfonamide-based compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9NO3S B2395843 2-Hydroxy-N-methylethane-1-sulfonamide CAS No. 1487700-76-4

Properties

IUPAC Name

2-hydroxy-N-methylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO3S/c1-4-8(6,7)3-2-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXURKCHJGKQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487700-76-4
Record name 2-hydroxy-N-methylethane-1-sulfonamide
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Advanced Structural Elucidation and Spectroscopic Characterization of 2 Hydroxy N Methylethane 1 Sulfonamide and Derivatives

X-ray Crystallographic Analysis for Conformation and Crystal Packing

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for 2-Hydroxy-N-methylethane-1-sulfonamide has not been reported, analysis of related sulfonamide structures allows for a detailed prediction of its molecular geometry, hydrogen bonding networks, and crystalline conformation.

The molecular geometry of sulfonamides is characterized by a distorted tetrahedral arrangement around the central sulfur atom. In the case of this compound, the sulfur atom is bonded to two oxygen atoms, a nitrogen atom, and a carbon atom of the ethyl group.

Based on crystallographic studies of similar small-molecule sulfonamides, the following bond parameters can be anticipated.

Table 1: Predicted Bond Parameters for this compound

BondExpected Bond Length (Å)AngleExpected Bond Angle (°)
S=O~1.43O-S-O~120
S-N~1.63O-S-N~107
S-C~1.77O-S-C~107
N-C (methyl)~1.47N-S-C~106

Note: These values are illustrative and derived from general data on related sulfonamide structures.

Hydrogen bonding is a dominant force in the crystal packing of sulfonamides, dictating their supramolecular assembly. The primary hydrogen bond donor in this class of molecules is the sulfonamide N-H proton, which readily interacts with strong hydrogen bond acceptors like the sulfonyl oxygen atoms (O=S). This interaction frequently leads to the formation of intermolecular N–H···O=S hydrogen bonds, which can organize molecules into dimers, chains, or more complex networks.

In this compound, two key functional groups are capable of participating in hydrogen bonding: the hydroxyl (-OH) group and the N-methylsulfonamide group. The hydroxyl group can act as a hydrogen bond donor (O-H), while its oxygen can also serve as an acceptor. The sulfonamide nitrogen is a poor acceptor due to the electron-withdrawing nature of the adjacent sulfonyl group, but the sulfonyl oxygens are excellent acceptors.

Given the flexibility of the ethyl chain, there is a possibility for an intramolecular O-H···O=S hydrogen bond, which would result in the formation of a stable six-membered ring. However, intermolecular hydrogen bonds, such as O-H···O=S and N-H···O(hydroxyl), are more commonly observed in crystal structures of related compounds as they lead to more stable crystal packing arrangements.

The conformation of sulfonamides is largely defined by the torsion angles around the S-N and S-C bonds. Studies on various sulfonamides have shown that the conformation of the sulfonamide group relative to its substituents is crucial for its biological activity and crystal packing. The flexible ethyl chain in this compound allows for multiple possible conformations (e.g., anti or gauche) regarding the arrangement of the hydroxyl and sulfonamide groups. The specific conformation adopted in the crystal lattice will be the one that maximizes favorable intermolecular interactions, particularly hydrogen bonding, while minimizing steric hindrance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

While experimental spectra for this compound are not available, chemical shifts can be reliably predicted based on the analysis of its structural analogue, taurine (B1682933) (2-aminoethanesulfonic acid), and general data for N-alkyl sulfonamides. The structure is CNS(=O)(=O)CCO. uni.lu

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityNotes
-CH₂(OH)~3.6 - 3.8tAdjacent to -OH and -CH₂SO₂. Deshielded by the hydroxyl group.
-CH₂SO₂-~3.1 - 3.3tAdjacent to the strongly electron-withdrawing sulfonamide group.
N-CH₃~2.6 - 2.8sTypical range for an N-methyl group attached to a sulfonamide.
-OH~4.5 - 5.5br sChemical shift and broadening are dependent on concentration and temperature.
N-H~7.0 - 8.0br sThe sulfonamide proton signal can vary based on solvent and hydrogen bonding.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon AssignmentExpected Chemical Shift (ppm)Notes
-CH₂(OH)~57 - 60Carbon attached to the electronegative oxygen atom.
-CH₂SO₂-~50 - 53Carbon attached to the sulfonyl group.
N-CH₃~28 - 32Typical range for an N-methyl carbon in a sulfonamide.

Note: The predicted chemical shifts are estimates based on data from analogous compounds and established substituent effects in NMR spectroscopy.

NMR spectroscopy is a powerful method for determining the stereochemistry of chiral molecules. researcher.life For chiral derivatives of this compound, where a stereocenter might be introduced (for example, by substitution on the ethyl backbone), NMR techniques can be used to distinguish between enantiomers and diastereomers.

One common strategy involves the use of a chiral derivatizing agent (CDA). nih.gov A chiral sulfonamide can be reacted with an enantiomerically pure CDA to form a mixture of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also differ. Protons and carbons near the newly formed stereocenter will exhibit distinct chemical shifts, allowing for the quantification of each diastereomer and thus the determination of the enantiomeric excess of the original compound. acs.org

Another approach involves the use of chiral solvating agents (CSAs), which form transient, weak complexes with the enantiomers. This interaction creates a chiral environment that can induce small but measurable differences in the chemical shifts of the enantiomers.

Furthermore, if a molecule contains a stereocenter and a prochiral group (such as a CH₂ group), the two protons of the methylene (B1212753) group become diastereotopic. This means they are in chemically non-equivalent environments and will typically appear as two separate signals in the ¹H NMR spectrum, often coupling with each other to form a complex multiplet known as an AB quartet. The analysis of these diastereotopic protons can provide valuable information about the molecule's conformation and stereochemistry. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational structure of molecules like this compound. mdpi.com These techniques probe the vibrational energy levels of molecules, providing a unique spectral fingerprint. mdpi.com The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational modes of the chemical bonds within the molecule, such as stretching, bending, rocking, and twisting. nih.gov

For this compound, the key functional groups—hydroxyl (-OH), sulfonamide (-SO₂NH-), N-methyl (-NHCH₃), and the ethyl backbone (-CH₂-CH₂-)—each exhibit characteristic vibrational frequencies. The sulfonamide group is particularly notable for its strong, distinct symmetric and asymmetric stretching vibrations of the S=O bonds. nih.gov Similarly, the O-H stretch from the hydroxyl group is typically a broad, strong band in the IR spectrum, its position and shape being sensitive to hydrogen bonding.

Table 1: Expected Characteristic Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for functional groups found in similar molecules.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
O-H (Alcohol)Stretching3200 - 3600Strong, Broad
C-H (Alkane)Stretching2850 - 3000Medium to Strong
N-CH₃C-H Stretching~2820, ~2770Medium
SO₂ (Sulfonamide)Asymmetric Stretching1300 - 1350Strong
SO₂ (Sulfonamide)Symmetric Stretching1140 - 1180Strong
C-O (Alcohol)Stretching1050 - 1260Medium to Strong
S-N (Sulfonamide)Stretching900 - 950Medium
C-N (Amide)Stretching1450 - 1480Variable

Correlating Experimental and Theoretically Calculated Vibrational Frequencies

To achieve a more precise and complete assignment of the vibrational modes of this compound, experimental spectra are often correlated with theoretical calculations. nih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used for this purpose. nih.govkau.edu.sa Computational models, such as B3LYP with basis sets like 6-311++G(d,p), can predict the optimized molecular geometry and calculate harmonic vibrational frequencies. nih.govnih.gov

The theoretically calculated frequencies are typically higher than the experimental ones due to the calculations being based on a harmonic oscillator model and being performed for an isolated molecule in the gas phase. To improve the agreement with experimental data (often recorded in the solid or liquid phase), the calculated frequencies are uniformly scaled using empirical scaling factors. researchgate.net This combined approach of experimental measurement and theoretical calculation allows for a detailed and reliable assignment of even complex vibrational bands. researchgate.net

The correlation between scaled theoretical wavenumbers and experimental IR and Raman bands provides a deeper understanding of the molecule's structure and bonding. researchgate.net For instance, discrepancies between predicted and observed frequencies can indicate the presence of strong intermolecular interactions, such as hydrogen bonding, in the experimental sample, which are not accounted for in the gas-phase calculation. researchgate.net This methodology has been successfully applied to numerous sulfonamide-containing compounds to elucidate their conformational and vibrational properties. nih.govnih.govnih.gov

Table 2: Illustrative Correlation of Vibrational Modes This is a hypothetical example demonstrating the methodology for this compound.

Vibrational ModeExperimental IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment (based on PED*)
O-H stretch~3450~3452~3600~3456ν(O-H)
C-H asym stretch~2980~2985~3090~2982νas(CH₂)
C-H sym stretch~2910~2915~3015~2910νs(CH₂)
SO₂ asym stretch~1335~1338~1385~1337νas(SO₂)
SO₂ sym stretch~1160~1158~1200~1159νs(SO₂)
S-N stretch~930~935~965~931ν(S-N)

*PED: Potential Energy Distribution

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The monoisotopic mass of this compound is 139.03032 Da. uni.lu In a typical mass spectrum, the molecule is first ionized, often forming a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 140.03760. uni.lu Other adducts, such as sodium [M+Na]⁺ (m/z 162.01954) or potassium [M+K]⁺ (m/z 177.99348), may also be observed depending on the ionization method and sample matrix. uni.lu

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a roadmap of the molecule's structure. libretexts.org For this compound, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions. libretexts.org

Key fragmentation pathways for sulfonamides often involve the cleavage of the S-N and C-S bonds. nih.gov For this specific molecule, likely fragmentation patterns would include:

Loss of the hydroxymethyl group (-CH₂OH), leading to a significant fragment.

Cleavage of the sulfur-nitrogen bond.

Fissions alpha to the nitrogen or sulfur atoms.

Loss of sulfur dioxide (SO₂).

Analyzing these fragmentation patterns allows for the unambiguous confirmation of the compound's structure and can be used to distinguish it from its isomers. youtube.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements of both the parent ion and its fragments, further confirming their elemental compositions.

Table 3: Predicted m/z Values for Potential Adducts and Fragments of this compound Data for adducts sourced from PubChem predictions. uni.lu Fragments are hypothetical based on common fragmentation patterns.

Ion SpeciesFormulaPredicted / Expected m/zDescription
[M+H]⁺[C₃H₁₀NO₃S]⁺140.0376Protonated Molecular Ion
[M+Na]⁺[C₃H₉NNaO₃S]⁺162.0195Sodium Adduct
[M-H]⁻[C₃H₈NO₃S]⁻138.0230Deprotonated Molecular Ion
[M+H-H₂O]⁺[C₃H₈NO₂S]⁺122.0276Loss of water from [M+H]⁺
[CH₃NHSO₂]⁺[CH₄NO₂S]⁺94.0014Fragment from C-C bond cleavage
[CH₂OH]⁺[CH₃O]⁺31.0184Hydroxymethyl cation
[SO₂NHCH₃]⁺[CH₄NO₂S]⁺94.0014Fragment from C-S bond cleavage

Computational and Theoretical Investigations of 2 Hydroxy N Methylethane 1 Sulfonamide

Quantum Chemical Calculations (e.g., DFT, B3LYP) on Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and energetics of molecules. nih.govnih.gov The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often used to provide a reliable description of molecular geometries and energies for organic compounds like sulfonamides. nih.govresearchgate.netresearchgate.net Such calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. researchgate.net Once the geometry is optimized, a variety of electronic properties can be calculated to understand the molecule's behavior. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, acting as an electron acceptor, is related to the electron affinity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining molecular stability and reactivity. mdpi.com A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govias.ac.in Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. nih.gov For 2-Hydroxy-N-methylethane-1-sulfonamide, the distribution of these orbitals would indicate the likely sites for electron donation and acceptance. The calculated energies of these orbitals provide quantitative measures of the molecule's electronic character. nih.gov

ParameterDescription
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the capacity to donate an electron.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the capacity to accept an electron.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO); an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP surface is color-coded to represent different potential values.

Red Regions: Indicate areas of most negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like oxygen and nitrogen. nih.govepstem.net

Blue Regions: Indicate areas of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., the H of the hydroxyl group). epstem.net

Green Regions: Represent areas of neutral or zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the sulfonyl (SO₂) and hydroxyl (OH) groups, as well as the nitrogen atom, identifying these as nucleophilic centers. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, marking it as an electrophilic site. researchgate.net

Based on the HOMO and LUMO energy values derived from quantum chemical calculations, several global reactivity descriptors can be calculated to further quantify the chemical reactivity and stability of a molecule. researchgate.net These descriptors, rooted in DFT, include chemical hardness, softness, and electronegativity. nih.govresearchgate.net

Electronegativity (χ): Measures an atom's or molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ). nih.gov

Chemical Hardness (η): A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. nih.govnih.gov A "soft" molecule has a small energy gap and is more reactive. ias.ac.in Hardness quantifies the resistance of a molecule to a change in its electron distribution. researchgate.net

Chemical Softness (S): It is the reciprocal of chemical hardness and describes the polarizability of a molecule. mdpi.com

These parameters are calculated using the energies of the frontier orbitals. mdpi.com

Global Reactivity DescriptorFormula (based on HOMO/LUMO energies)Description
Electronegativity (χ)χ = - (EHOMO + ELUMO) / 2The power of a molecule to attract electrons.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Resistance to change in electron configuration. A hard molecule has a large energy gap.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; a measure of polarizability and reactivity.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that exhibit a range of conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape, flexibility, and intermolecular interactions of this compound in a simulated environment, such as in a solvent like water. mdpi.com

These simulations can identify the most populated conformations, the energy barriers between them, and the nature of non-covalent interactions (e.g., hydrogen bonds) with surrounding solvent molecules. This provides a more realistic understanding of the molecule's behavior in a biological or chemical system compared to static models. peerj.com

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity. nih.gov

For this compound, molecular docking studies would involve placing the molecule into the active site of a selected protein target. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol, which indicates the strength of the ligand-receptor interaction. peerj.com A more negative score typically signifies a more favorable binding. peerj.com

The results also provide a detailed view of the binding mode, revealing the specific non-covalent interactions that stabilize the complex, such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Electrostatic interactions

By identifying key amino acid residues in the protein's active site that interact with the sulfonamide, docking studies can explain its potential biological activity and guide the design of more potent analogues. qub.ac.ukrsc.org

Hypothetical Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Example: Carbonic Anhydrase-X.XHis94, His96, Thr199Hydrogen bonding, coordination with Zn2+
Example: Dihydropteroate Synthase-Y.YArg254, Lys221, Ser222Hydrogen bonding, electrostatic interactions

Analysis of Hydrogen Bond Formation and Other Non-Covalent Interactions at Binding Interfaces

Computational studies are instrumental in elucidating the intricate network of non-covalent interactions that govern the binding of small molecules like this compound to their biological targets. nih.gov These interactions, though individually weak, collectively contribute significantly to the stability of a ligand-receptor complex. The primary non-covalent forces at play include hydrogen bonds, electrostatic interactions, and van der Waals forces.

The molecular structure of this compound, featuring a hydroxyl group (-OH), a sulfonamide group (-SO₂NH-), and an N-methyl group (-NHCH₃), provides multiple sites for hydrogen bond formation. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The sulfonamide group is a potent hydrogen bond acceptor via its two oxygen atoms, while the N-H moiety can act as a hydrogen bond donor.

Quantum mechanical calculations and molecular dynamics simulations are pivotal in characterizing these interactions. nih.gov Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to quantify the strength and nature of these bonds. researchgate.netmdpi.com For instance, NBO analysis provides insights into the charge transfer between donor and acceptor orbitals, which is indicative of the strength of a hydrogen bond. mdpi.com

Computational analyses of related sulfonamide compounds have revealed the critical role of hydrogen bonding in their biological activity. mdpi.com For example, studies on sulfonamide inhibitors of carbonic anhydrase have shown that the sulfonamide group forms key hydrogen bonds with amino acid residues in the active site. mdpi.com Similar interactions can be anticipated for this compound.

Beyond hydrogen bonds, other non-covalent interactions such as dipole-dipole interactions and London dispersion forces involving the ethyl and methyl groups also contribute to binding affinity. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into its electrostatic, exchange, induction, and dispersion components, providing a detailed understanding of the forces driving complex formation. mdpi.com

The following table summarizes the potential non-covalent interactions involving this compound at a binding interface, as predicted by computational models of similar molecules.

Functional Group on this compoundPotential Interaction TypePotential Interacting Partner in a Biological Target
Hydroxyl (-OH)Hydrogen Bond Donor/AcceptorAmino acid residues (e.g., Asp, Glu, Ser, Thr, His)
Sulfonamide (-SO₂NH-)Hydrogen Bond Acceptor (O=S=O)Amino acid residues (e.g., Arg, Lys, His, Asn, Gln)
Sulfonamide (-SO₂NH-)Hydrogen Bond Donor (N-H)Amino acid residues (e.g., Asp, Glu, main chain carbonyls)
N-methyl (-NHCH₃)van der Waals, HydrophobicHydrophobic pockets lined with aliphatic or aromatic residues
Ethyl chain (-CH₂CH₂-)van der Waals, HydrophobicHydrophobic pockets

Structure-Activity Relationship (SAR) Elucidation through Computational Models

Computational models are indispensable for elucidating the Structure-Activity Relationships (SAR) of drug candidates, providing a theoretical framework to understand how molecular structure influences biological activity. nih.gov For sulfonamide derivatives, including this compound, these models can predict activity and guide the design of more potent and selective analogs. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational tool for SAR elucidation. QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties, or "molecular descriptors." These descriptors can be calculated from the 2D or 3D structure of the molecules and can be broadly categorized as electronic, steric, hydrophobic, and topological.

For this compound, key molecular descriptors would include:

Electronic Descriptors: Partial atomic charges, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are often calculated using quantum mechanical methods.

Steric Descriptors: Molecular volume, surface area, and specific conformational descriptors that describe the shape and size of the molecule.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological Descriptors: Molecular connectivity indices and shape indices that numerically describe the topology of the molecule.

Once a set of descriptors is calculated for a series of related sulfonamides with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. mdpi.com

For example, a hypothetical QSAR study on a series of analogs of this compound might reveal that increased hydrophobicity of a particular substituent is positively correlated with activity, while a bulky substituent at another position is detrimental. This information provides actionable insights for medicinal chemists to design new compounds with improved properties.

The following table provides examples of molecular descriptors that would be relevant in a computational SAR study of this compound and its derivatives.

Descriptor ClassSpecific Descriptor ExampleRelevance to SAR
Electronic HOMO-LUMO gapRelates to chemical reactivity and stability. researchgate.net
Partial charge on sulfonamide oxygen atomsIndicates potential for strong hydrogen bonding.
Steric Molecular VolumeInfluences how the molecule fits into a binding pocket.
Radius of GyrationDescribes the compactness of the molecular shape.
Hydrophobic Calculated logP (cLogP)Predicts membrane permeability and hydrophobic interactions. mdpi.com
Topological Kier & Hall molecular connectivity indicesEncodes information about the branching and complexity of the molecular structure.

In addition to QSAR, computational techniques like pharmacophore modeling and 3D-QSAR (e.g., Comparative Molecular Field Analysis - CoMFA, and Comparative Molecular Similarity Indices Analysis - CoMSIA) can provide a three-dimensional perspective on SAR. These methods identify the spatial arrangement of key chemical features (pharmacophore) required for biological activity and can map favorable and unfavorable interaction regions around a molecule.

Chemical Reactivity and Derivatization Strategies of 2 Hydroxy N Methylethane 1 Sulfonamide

Reactions at the Hydroxyl Group

The primary alcohol functionality in 2-Hydroxy-N-methylethane-1-sulfonamide is a versatile handle for introducing a variety of new chemical entities through several established reaction types.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or proceed under basic conditions when using more reactive acylating agents. Similarly, etherification can be accomplished through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. While specific examples for this compound are not prevalent in the literature, these transformations are fundamental in organic synthesis. organic-chemistry.org

Oxidation Reactions to Carbonyl or Carboxylic Acid Functionalities

The primary alcohol group is susceptible to oxidation to yield either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions employed.

Oxidation to Aldehydes: Selective oxidation to the corresponding aldehyde, 2-(N-methylsulfamoyl)acetaldehyde, can be achieved using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions like the Swern oxidation are commonly used to stop the oxidation at the aldehyde stage. masterorganicchemistry.com Systems employing N-oxoammonium salts, for instance, those derived from 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of a co-oxidant like N-chlorosuccinimide, are known for their high selectivity in oxidizing primary alcohols to aldehydes with minimal overoxidation. nih.govlookchem.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly into a carboxylic acid, yielding N-methylsulfamoyl)acetic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from CrO₃ and sulfuric acid), or ruthenium tetroxide (RuO₄). The choice of oxidant is crucial to ensure compatibility with the sulfonamide group. Under specific conditions, even TEMPO-catalyzed systems can achieve oxidation to the carboxylic acid level. lookchem.com

Intramolecular Cyclization Reactions Involving the Hydroxyl Group

The bifunctional nature of this compound allows for its potential use in intramolecular cyclization reactions to form cyclic sulfonamides, known as sultams. nih.gov These reactions typically require converting the hydroxyl group into a good leaving group (e.g., a tosylate or halide) to facilitate nucleophilic attack by the sulfonamide nitrogen. Alternatively, activation of the sulfonamide nitrogen could promote cyclization onto the carbon bearing the hydroxyl group. The synthesis of sultams is a significant area of medicinal chemistry, and while direct cyclization of this specific molecule is not widely documented, general methods for sultam synthesis often involve the cyclization of haloalkanesulfonamides or amino alcohols, highlighting a potential pathway for derivatization. bohrium.comorganic-chemistry.orgchemrxiv.orgresearchgate.net

Reactions at the Sulfonamide Nitrogen

The sulfonamide nitrogen, after deprotonation, becomes a potent nucleophile, enabling a variety of substitution reactions for further functionalization.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the N-methylsulfonamide can be further alkylated, though this is often more challenging than alkylating a primary sulfonamide due to steric hindrance. Modern catalytic methods, particularly those employing a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, have proven effective for the N-alkylation of sulfonamides using alcohols as the alkylating agents. researchgate.net These reactions, often catalyzed by transition metals like manganese, iron, copper, or ruthenium, proceed by temporarily oxidizing the alcohol to an aldehyde, which then forms an imine intermediate with the sulfonamide before being reduced by the hydrogen initially borrowed from the alcohol. ionike.comorganic-chemistry.orgionike.comacs.org This method is atom-economical, with water as the only byproduct.

Catalyst SystemAlcohol SubstrateBase/ConditionsTypical Yield
Mn(I) PNP pincer complexBenzylic & Primary Aliphatic AlcoholsK₂CO₃, Xylenes, 150°CExcellent (avg. 85%) acs.org
FeCl₂Benzylic AlcoholsK₂CO₃, Toluene, 130°CHigh (>90%) ionike.com
Cu(OAc)₂Benzylic AlcoholsK₂CO₃, Toluene, 110°CExcellent (>95%) ionike.com

N-Acylation: The sulfonamide nitrogen can be acylated using reactive carboxylic acid derivatives like acyl chlorides or anhydrides. These reactions are often facilitated by a base to deprotonate the sulfonamide. Lewis acids, such as copper(II) triflate (Cu(OTf)₂), have been shown to be highly efficient catalysts for this transformation, allowing the reaction to proceed under mild conditions with a broad tolerance for various functional groups. tandfonline.comtandfonline.com Other Lewis acids like BiCl₃ have also been employed. tandfonline.com N-acylbenzotriazoles serve as effective acylating agents as well, reacting with the sodium salt of the sulfonamide to produce N-acylsulfonamides in high yields. semanticscholar.org

Acylating AgentCatalyst/ConditionsSubstrate ScopeTypical Yield
Carboxylic AnhydridesCu(OTf)₂ (catalytic), CH₃CNAryl & Aliphatic SulfonamidesGood to Excellent tandfonline.com
Acyl ChloridesCu(OTf)₂ (catalytic), CH₃CNAryl & Aliphatic SulfonamidesGood to Excellent tandfonline.com
N-AcylbenzotriazolesNaH, THFAryl, Heteroaryl, Amino Acid derivs.High (76-100%) semanticscholar.org
Carboxylic AnhydridesP₂O₅/SiO₂, Solvent-freeAryl & Aliphatic SulfonamidesGood to Excellent researchgate.net

Functionalization for Heterocyclic Ring Formation (e.g., pyrimidine, triazole, thiadiazole, thiazine (B8601807) derivatives)

The sulfonamide group is a common pharmacophore incorporated into a vast array of heterocyclic systems. While direct derivatization of this compound into these rings is not a common strategy, sulfonamide-containing building blocks are frequently used in their synthesis.

Pyrimidine Derivatives: Pyrimidine rings are often constructed via condensation reactions. A common method involves reacting a 1,3-dicarbonyl compound (or its equivalent) with a guanidine (B92328) or urea (B33335) derivative. bu.edu.eg Sulfonamide-containing pyrimidines are typically synthesized by using a precursor that already contains the sulfonamide moiety, such as a sulfonylguanidine, which is then condensed to form the heterocyclic ring. researchgate.netorganic-chemistry.org

Triazole Derivatives: Sulfonamide-functionalized triazoles are of significant interest in medicinal chemistry. nih.govnih.govresearchgate.net The synthesis of 1,2,4-triazoles can be achieved by reacting hydrazides with appropriate reagents, while the popular copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a primary method for forming 1,2,3-triazoles. organic-chemistry.org In these syntheses, a sulfonamide group is typically appended to one of the starting materials (e.g., a sulfonyl azide (B81097) or a sulfonamide-functionalized alkyne). capes.gov.brnih.govmdpi.com

Thiadiazole Derivatives: The 1,3,4-thiadiazole (B1197879) ring is another heterocycle frequently combined with a sulfonamide group. publishatcj.comnih.gov Synthetic routes often involve the cyclization of thiosemicarbazide (B42300) derivatives with carboxylic acids or their equivalents. researchgate.net To create sulfonamide-bearing thiadiazoles, a common precursor is a 4-sulfamoylphenyl-thiosemicarbazide, which is then cyclized to incorporate both moieties into the final structure. capes.gov.brnih.gov

Thiazine Derivatives: Thiazines are six-membered heterocyclic rings containing one nitrogen and one sulfur atom. nih.gov Their synthesis can involve various cyclization strategies. nih.govrsc.org For example, benzo-fused 1,4-thiazine derivatives can be prepared via intramolecular N-aryl amination of substituted 2-(2-bromo-phenylthio)ethanamines. nih.gov Incorporating a sulfonamide would involve using starting materials already bearing this functional group.

Reactions at the Ethane (B1197151) Backbone

The ethane component of this compound serves as a site for key chemical transformations. The acidity of the protons on the carbon atom adjacent to the sulfonyl group, known as the alpha-carbon, allows for a range of nucleophilic reactions. Furthermore, should the backbone be modified to include unsaturation, it can participate in conjugate addition reactions.

The hydrogen atoms on the carbon atom alpha to the sulfonyl group (the C1 carbon of the ethane backbone) of this compound are acidic. This increased acidity is a direct result of the inductive electron-withdrawing effect of the adjacent sulfonyl group, which stabilizes the resulting conjugate base (a carbanion). sketchy.commasterorganicchemistry.com

Deprotonation of this alpha-carbon can be achieved using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively generate the corresponding carbanion. umn.edulibretexts.org This carbanion is a potent nucleophile and can subsequently react with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds at the alpha-position. sketchy.com This strategy allows for the functionalization of the ethane backbone, leading to a diverse range of derivatives.

The general reaction scheme is as follows:

Deprotonation: The sulfonamide is treated with a strong base to remove a proton from the alpha-carbon, forming a nucleophilic carbanion.

Electrophilic Addition: The carbanion attacks an electrophilic species, resulting in the formation of a new covalent bond.

Table 1: Examples of Electrophilic Additions at the Alpha-Carbon

Electrophile Reagent Example Product Type
Alkyl Halide Iodomethane (CH₃I) α-Alkylated Sulfonamide
Aldehyde Benzaldehyde (C₆H₅CHO) β-Hydroxy Sulfonamide
Ketone Acetone ((CH₃)₂CO) β-Hydroxy Sulfonamide
Ester Ethyl acetate (B1210297) (CH₃COOC₂H₅) β-Keto Sulfonamide
Carbon Dioxide CO₂ α-Sulfonamide Carboxylic Acid

This reactivity provides a powerful synthetic route to modify the structure of this compound, enabling the introduction of various functional groups and the extension of the carbon skeleton.

While the parent compound this compound has a saturated ethane backbone, its unsaturated derivatives can readily participate in conjugate addition reactions, most notably the Michael addition. mdpi.com An unsaturated derivative, such as an N-methyl vinyl sulfonamide, acts as a potent Michael acceptor due to the electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond. nih.gov

The thiol-Michael addition, in particular, is a highly efficient "click" reaction that proceeds under mild conditions, often catalyzed by a base or nucleophile, to form a stable thioether bond. nih.gov This reaction is characterized by rapid kinetics and high yields. nih.gov For instance, vinyl sulfonamides have been successfully employed as thiol-Michael acceptors for the on-resin macrocyclization of peptides, demonstrating their reliability and stability. nih.gov

The reaction involves the addition of a nucleophile (the Michael donor), such as a thiol, amine, or carbanion, to the β-carbon of the α,β-unsaturated sulfonamide. mdpi.comnih.gov

Table 2: Potential Michael Addition Reactions with an Unsaturated Sulfonamide Derivative

Michael Donor (Nucleophile) Nucleophile Example Product Class
Thiol Cysteine Thioether
Amine Lysine β-Amino Sulfonamide
Malonate Ester Diethyl malonate Adduct for further synthesis
Cyanide Sodium cyanide β-Cyano Sulfonamide

This type of reaction is a cornerstone in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds in a controlled and predictable manner. mdpi.com

Advanced Applications in Chemical Biology Research and Synthetic Materials

Role as Synthons and Building Blocks in Complex Molecule Synthesis

As a synthon, 2-Hydroxy-N-methylethane-1-sulfonamide offers a valuable scaffold for the construction of diverse and complex molecules. Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it an attractive starting material for combinatorial chemistry and the generation of compound libraries for drug discovery and material science applications.

Precursors for Bioactive Sulfonamide Derivatives

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. While extensive research exists on the synthesis of bioactive sulfonamides from various precursors, specific studies detailing the use of this compound as a direct precursor for such derivatives are not extensively documented in publicly available literature. However, the inherent reactivity of its primary alcohol and the N-H bond of the sulfonamide group suggests its potential in the synthesis of novel sulfonamide-containing compounds with potential biological activity. General synthetic strategies for creating bioactive sulfonamides often involve the reaction of a sulfonyl chloride with a primary or secondary amine. In principle, the hydroxyl group of this compound could be modified or protected, followed by reaction at the sulfonamide nitrogen to introduce various substituents, thereby generating a library of novel sulfonamide derivatives for biological screening.

Scaffolds for Novel Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The sulfonamide moiety can be a key component in the synthesis of various nitrogen- and sulfur-containing heterocycles. mdpi.comnih.gov While the direct use of this compound as a scaffold for novel heterocyclic compounds is not specifically detailed in available research, its structure lends itself to such applications. For instance, the hydroxyl group could be converted into a leaving group, facilitating intramolecular cyclization reactions with the sulfonamide nitrogen to form novel heterocyclic ring systems. Alternatively, the sulfonamide itself can act as a directing group or a reactive component in cycloaddition reactions. The synthesis of N-heterocycle-containing sulfonamides is a well-established strategy for developing compounds with a wide range of biological activities, including antiviral properties. nih.gov

Exploration in Enzyme Inhibition Studies

The structural motifs present in this compound suggest its potential as a modulator of various enzymatic processes. The sulfonamide group, in particular, is a known zinc-binding group, making it a key feature in the design of inhibitors for zinc-containing enzymes.

Modulators of Tubulin Polymerization

Tubulin is a critical protein involved in microtubule dynamics, which plays a fundamental role in cell division, motility, and intracellular transport. Consequently, it is a key target for anticancer drug development. nih.govnih.gov While a wide variety of compounds, including some containing sulfonamide moieties, have been investigated as modulators of tubulin polymerization, there is currently no specific scientific literature available that documents the investigation of this compound for this activity. The exploration of novel chemical entities for their effects on tubulin polymerization is an active area of research, and the unique structure of this compound could warrant its inclusion in future screening campaigns.

Investigation of Heat Shock Protein 27 (Hsp27) Chaperone Function Modulation

Heat Shock Protein 27 (Hsp27) is a molecular chaperone that plays a crucial role in protecting cells from stress and is implicated in various diseases, including cancer and neurodegenerative disorders. The modulation of Hsp27's chaperone activity is a promising therapeutic strategy. nih.govnih.gov However, a review of the current scientific literature reveals no specific studies on the interaction between this compound and Hsp27 or its effect on Hsp27's chaperone function. Research into small molecule modulators of Hsp27 is ongoing, and future investigations may explore the potential of compounds like this compound in this context.

Inhibition of Carbonic Anhydrase Isoenzymes

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. nih.govmdpi.com The sulfonamide group is the archetypal zinc-binding function for the development of carbonic anhydrase inhibitors. mdpi.commdpi.com

Below is an interactive data table showcasing the inhibition constants (Ki) of various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoenzymes, illustrating the range of activities observed within this class of compounds.

Compound TypehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Pyrazole-carboxamide Sulfonamides725.63.3 - 866.76.1 - 568.861.3 - 432.8
Hydrazide-Sulfonamide HybridsNot specifiedKᵢ values reportedKᵢ values reportedKᵢ values reported
4-Hydroxymethyl/ethyl-benzenesulfonamidesNot specifiedNot specified36 - 89 (against EhiCA)Not specified
Sulfanilyl-sulfonamidesNot specifiedNot specified285 - 331 (against EhiCA)Not specified

Note: The data in this table is derived from studies on various sulfonamide derivatives and is intended to provide context for the potential inhibitory activity of this class of compounds. Specific Ki values for this compound are not available in the cited literature.

Development of HIV-1 Integrase Inhibitors with Sulfonamide Pharmacophores

The sulfonamide moiety is a key pharmacophore in the design of various therapeutic agents, including those targeting the human immunodeficiency virus type 1 (HIV-1). A critical enzyme in the HIV-1 replication cycle is the integrase (IN), which facilitates the insertion of viral DNA into the host cell's genome. nih.gov This process is essential for the virus to replicate, making HIV-1 integrase an attractive target for antiretroviral therapy. nih.gov

Research into novel HIV-1 integrase inhibitors has shown that incorporating a sulfonamide or carboxamide group into certain molecular frameworks can significantly enhance inhibitory activity. nih.gov Structure-activity relationship (SAR) studies on various compound classes have demonstrated that the sulfonamide group can act as a crucial interacting element with the enzyme's active site. Pharmacophore models, which define the essential structural features required for biological activity, often include hydrogen bond donors and acceptors, and hydrophobic regions. nih.govresearchgate.net The sulfonamide group (-SO₂NH-) is well-suited to fulfill these roles, acting as a hydrogen bond donor and participating in key interactions that contribute to the binding affinity and efficacy of the inhibitor.

While research has explored a wide range of sulfonamide-containing compounds, the general principle remains that this functional group is a valuable component in the rational design of potent HIV-1 integrase inhibitors. nih.gov

Targeting TIE-2 and VEGFR-2 Kinases

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Two key receptor tyrosine kinases (RTKs) that regulate this process are the vascular endothelial growth factor receptor 2 (VEGFR-2) and the angiopoietin receptor (TIE-2). nih.govscbt.com Consequently, inhibiting these kinases is a major strategy in the development of anti-cancer therapies. nih.gov

The sulfonamide functional group has been extensively incorporated into small-molecule inhibitors targeting VEGFR-2. nih.govnih.gov These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation events that initiate downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival. nih.gov The sulfonamide moiety can form crucial hydrogen bonds and other interactions within the kinase's active site, contributing to the inhibitor's potency and selectivity. nih.gov

Many kinase inhibitors are designed to be multi-targeted, simultaneously blocking several pro-angiogenic pathways. Inhibitors that target both VEGFR-2 and TIE-2 can offer a more comprehensive blockade of angiogenesis. Several multi-target tyrosine kinase inhibitors that are effective against VEGFR-2 also show activity against TIE-2. selleckchem.com The development of such dual inhibitors often leverages common structural features, and the sulfonamide scaffold is a recurring element in compounds designed for this purpose.

Below is a table of selected multi-targeted kinase inhibitors, some of which contain sulfonamide-related structures and show activity against VEGFR-2 and TIE-2.

InhibitorTarget KinasesIC₅₀ Values
Cabozantinib VEGFR2, c-Met, RET, KIT, TIE2, AXLVEGFR2: 0.035 nM, TIE2: 14.3 nM
Regorafenib VEGFR1/2/3, PDGFRβ, Kit, RET, Raf-1VEGFR2: 4.2 nM
Altiratinib TRK, Met, TIE2, VEGFR2TIE2: 4.6 nM, VEGFR2: 4.6 nM

This table presents data for representative multi-targeted kinase inhibitors to illustrate the inhibition of TIE-2 and VEGFR-2. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from publicly available research. selleckchem.com

Inhibitors of Trypanosomatid Enzymes (e.g., Trypanothione (B104310) Reductase)

Diseases caused by trypanosomatid parasites, such as Chagas disease and leishmaniasis, pose significant global health challenges. mdpi.com These parasites have a unique redox metabolism system centered on the molecule trypanothione and the enzyme that recycles it, trypanothione reductase (TryR). mdpi.com This enzyme is absent in humans, making it an excellent and specific target for antiparasitic drug development. mdpi.comnih.gov

Trypanothione reductase is essential for the parasite's defense against oxidative stress, which is a key component of the host's immune response. mdpi.com Inhibition of TryR renders the parasite vulnerable to oxidative damage and unable to survive. nih.gov Research into TryR inhibitors has identified several classes of molecules capable of blocking its function. Notably, studies have shown that sulfonamide analogues of known inhibitors, such as quinacrine, exhibit improved TryR inhibition properties. mdpi.com The sulfonamide group can interact with the enzyme's active site, contributing to the binding and inhibitory action of the compound. High-throughput screening campaigns have identified novel chemical classes of TryR inhibitors, providing a basis for further development and optimization of sulfonamide-containing lead compounds. researchgate.net

Casein Kinase 2 (CSNK2) Inhibitors

Casein Kinase 2 (CSNK2), formerly known as Casein Kinase II, is a ubiquitously expressed serine/threonine protein kinase that is involved in a vast array of cellular processes, including cell growth, proliferation, and apoptosis. nih.govfrontiersin.org Elevated levels of CSNK2 activity are associated with numerous human diseases, particularly cancer, making it a prominent target for therapeutic intervention. nih.gov

The development of CSNK2 inhibitors has led to the exploration of various chemical scaffolds. Among these, the isoquinoline (B145761) sulfonamide family of compounds has been identified as potent, ATP-competitive inhibitors of protein kinases. nih.gov Structural studies of these inhibitors complexed with kinases have provided insight into the basis of their selectivity. nih.gov The sulfonamide group plays a critical role in orienting the inhibitor within the ATP-binding pocket and forming key interactions that determine potency and specificity. rsc.org While many different heterocyclic systems are used as the core of CSNK2 inhibitors, the sulfonamide functional group remains a valuable component in the design of new and effective agents targeting this important kinase.

Development of Receptor Ligands

Alpha2-Adrenoceptor Antagonists Derived from 2-Hydroxyethanesulfonamide Frameworks

Alpha-2 (α₂) adrenergic receptors are G protein-coupled receptors that play a crucial role in regulating neurotransmitter release and are involved in various physiological processes. wikipedia.org Antagonists of these receptors have therapeutic potential in conditions such as depression and other central nervous system disorders. guidetopharmacology.org

Research into the development of selective α₂-adrenoceptor antagonists has explored a variety of chemical structures. One notable area of investigation involves disulfonamidobenzo[a]quinolizines. nih.gov Within this class of compounds, specific analogues incorporating an ethanesulfonamide (B75362) moiety have demonstrated high potency and selectivity for the α₂-adrenoceptor over the α₁-adrenoceptor. nih.gov

For instance, a study on a series of these compounds revealed that an N-[2-[(methylsulfonyl)amino]ethyl]ethanesulfonamide analogue displayed a selectivity of over 400-fold for α₂- versus α₁-adrenoceptors. nih.gov This high degree of selectivity is a critical attribute for a therapeutic agent, as it minimizes off-target effects. The ethanesulfonamide framework, closely related to the 2-hydroxyethanesulfonamide structure, is integral to achieving this receptor subtype specificity.

The table below summarizes the activity of a representative ethanesulfonamide-containing compound.

Compoundα₂-Adrenoceptor Antagonist Activity (pA₂)α₁-Adrenoceptor Antagonist Activity (pA₂)Selectivity Ratio (α₂/α₁)
N-[2-[(methylsulfonyl)amino]ethyl]ethanesulfonamide analogue (22) 8.35.7>400

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA₂ value indicates greater antagonist potency. Data adapted from medicinal chemistry research literature. nih.gov

Radioligand Development for Receptor Binding Studies

Radioligand binding assays are a fundamental tool in pharmacology and drug discovery for characterizing receptor-ligand interactions. springernature.com These assays use a radioactively labeled compound (a radioligand) to measure its binding to a specific receptor, allowing for the determination of receptor density (Bmax) and ligand affinity (Kd). nih.govnih.gov

The development of a successful radioligand requires a parent compound with high affinity and selectivity for the target receptor. ucl.ac.uk Compounds derived from the 2-hydroxyethanesulfonamide framework, which have shown high potency and selectivity as α₂-adrenoceptor antagonists, are excellent candidates for radiolabeling. nih.gov By incorporating a radionuclide, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), into the structure of a potent ligand, researchers can create a tool to probe the distribution and pharmacology of the target receptor in tissues and cell preparations. europeanpharmaceuticalreview.com

The process involves synthesizing a precursor molecule that can be readily radiolabeled in the final step. ucl.ac.uk Once synthesized and purified, the radioligand can be used in various binding experiments, such as saturation and competition assays, to quantify receptor populations and to screen unlabeled compounds for their binding affinity. springernature.com The development of such radioligands is essential for advancing our understanding of receptor biology and for the initial stages of drug discovery. europeanpharmaceuticalreview.com

Applications in Corrosion Inhibition (Mechanism Insights via Quantum Chemistry)

The functional groups within this compound, specifically the hydroxyl (-OH) group and the sulfonamide moiety (-SO₂NH-), suggest its potential as an effective corrosion inhibitor for various metals and alloys. Organic compounds that contain heteroatoms such as oxygen, nitrogen, and sulfur are known to be efficient corrosion inhibitors. Current time information in Edmonton, CA.researchgate.net These atoms act as centers for adsorption onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.netnajah.edu

The mechanism of inhibition is generally understood to involve the adsorption of the inhibitor molecule onto the metal surface. This can occur through two primary modes: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemisorption, which involves the formation of coordinate bonds through electron sharing between the heteroatoms' lone pair electrons or π-electrons and the vacant d-orbitals of the metal atoms. scielo.brresearchgate.net The presence of N, O, and S atoms in this compound provides multiple active centers for strong adsorption and the formation of a stable, protective film on the metal surface. researchgate.netijcsi.pro

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the inhibitor-metal interaction by calculating key molecular electronic properties. nbuv.gov.uagsconlinepress.com These parameters help predict the efficiency and mechanism of an inhibitor. The key quantum chemical parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ). eurjchem.com

A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal's unoccupied d-orbitals, enhancing the adsorption process. eurjchem.com Conversely, a lower ELUMO value suggests a higher capacity for the molecule to accept electrons from the metal's d-orbitals, forming back-donation bonds which further strengthen the interaction. researchgate.net A small energy gap (ΔE) is generally associated with higher inhibition efficiency, as it implies higher reactivity of the molecule and greater stability of the inhibitor-metal complex. nbuv.gov.uaeurjchem.com The dipole moment (μ) relates to the molecule's polarity; a higher dipole moment can increase the electrostatic interaction between the inhibitor and the metal surface, although its correlation with inhibition efficiency is not always direct. nbuv.gov.ua

While specific DFT studies for this compound are not available in the reviewed literature, the analysis of related sulfonamide compounds shows a strong correlation between these quantum parameters and experimentally observed corrosion inhibition efficiencies. researchgate.net

Table 1: Key Quantum Chemical Parameters in Corrosion Inhibition Analysis

ParameterSymbolSignificance in Corrosion Inhibition
Energy of the Highest Occupied Molecular OrbitalEHOMOIndicates the electron-donating ability of the molecule. Higher values facilitate stronger adsorption on the metal surface.
Energy of the Lowest Unoccupied Molecular OrbitalELUMORepresents the electron-accepting ability of the molecule. Lower values can enhance back-donation from the metal.
Energy GapΔEThe difference between ELUMO and EHOMO. A smaller gap suggests higher reactivity and potentially better inhibition efficiency.
Dipole MomentμMeasures the polarity of the molecule. Can influence the adsorption process through dipole-dipole or dipole-ion interactions.
ElectronegativityχDescribes the tendency of a molecule to attract electrons. Influences the strength of the interaction with the metal surface.
Global HardnessηMeasures the resistance of a molecule to change its electron configuration. Softer molecules (lower η) are generally more reactive and better inhibitors.

Future Perspectives and Emerging Research Directions for 2 Hydroxy N Methylethane 1 Sulfonamide

Design and Synthesis of Next-Generation Functionalized Derivatives

The development of novel derivatives of 2-Hydroxy-N-methylethane-1-sulfonamide is a primary avenue for future research. The inherent reactivity of the hydroxyl and sulfonamide groups allows for a wide range of chemical modifications to tailor the molecule's properties for specific applications. Future synthetic strategies will likely focus on creating libraries of compounds with systematic variations to the parent structure.

Key areas for derivatization include:

Esterification and Etherification of the Hydroxyl Group: Converting the hydroxyl group into esters or ethers can significantly alter the compound's lipophilicity, solubility, and metabolic stability. This could be crucial for applications in medicinal chemistry and materials science.

N-Substitution of the Sulfonamide: Replacing the methyl group on the sulfonamide nitrogen with other alkyl, aryl, or heterocyclic moieties can modulate the electronic and steric properties of the molecule, influencing its binding affinity to biological targets.

Modification of the Ethane (B1197151) Backbone: Introducing substituents on the ethane bridge or altering its length could provide more rigid or flexible analogs, allowing for a finer tuning of the molecule's conformational preferences.

The synthesis of these new derivatives will likely employ modern synthetic methodologies, including combinatorial chemistry and high-throughput synthesis, to accelerate the discovery of compounds with desired properties.

Table 1: Potential Functionalized Derivatives of this compound and Their Rationale

Derivative ClassPotential ModificationRationale for Synthesis
EstersAcetyl, BenzoylEnhanced membrane permeability, prodrug potential
EthersMethyl, BenzylIncreased metabolic stability, altered solubility
N-Aryl SulfonamidesPhenyl, PyridylModulated electronic properties, new receptor interactions
Backbone AnalogsPropyl, Butyl bridgeAltered conformational flexibility and target fit

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is set to play a pivotal role in guiding the efficient design and development of this compound derivatives. By leveraging advanced modeling techniques, researchers can predict the properties and activities of virtual compounds before committing to their synthesis, thereby saving time and resources.

Future computational studies will likely focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structure of the derivatives and their biological activity or physical properties. ijpsjournal.com This will enable the prediction of the most promising candidates for synthesis.

Molecular Docking: These simulations can predict the binding mode and affinity of the sulfonamide derivatives to specific biological targets, such as enzymes or receptors. This is crucial for understanding their mechanism of action and for designing more potent and selective compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment over time, which is essential for understanding its stability and conformational landscape.

Table 2: Computational Tools for Predictive Modeling of this compound Derivatives

Computational MethodApplicationPredicted Outcome
QSARPredicting biological activityIdentification of key structural features for activity
Molecular DockingSimulating binding to protein targetsBinding affinity and interaction patterns
MD SimulationsAnalyzing molecular motionConformational stability and flexibility
Density Functional Theory (DFT)Calculating electronic propertiesReactivity, spectral properties

Integration into Hybrid Material Systems

A burgeoning area of research is the incorporation of functional molecules like this compound into hybrid material systems. The sulfonamide and hydroxyl moieties can serve as anchor points for polymerization or for grafting onto the surfaces of other materials, creating new functional polymers and composites.

Potential applications in materials science include:

Functional Polymers: The compound can be used as a monomer or a functionalizing agent to create polymers with specific properties. For example, sulfonamide-containing polymers have been explored for their pH-responsiveness and in drug delivery systems. rsc.org The synthesis of polysulfonamides and poly(thioester sulfonamide)s represents a growing field in polymer chemistry. nih.gov

Surface Modification: The molecule could be attached to the surface of nanoparticles, quantum dots, or medical implants to modify their surface properties, such as biocompatibility, solubility, or targeting capabilities. Sulfonamide-functionalized nanoparticles have been investigated for enhanced cancer therapy. nih.gov

Self-Assembled Monolayers (SAMs): The sulfonamide group can be used to form ordered, self-assembled monolayers on various substrates, which have applications in electronics, sensors, and coatings.

Exploration of Undiscovered Biological Target Interactions

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and diuretic drugs. ijpsjournal.comdrugs.comresearchgate.net This suggests that this compound and its derivatives may possess unexplored biological activities.

Future research should involve:

High-Throughput Screening: Screening libraries of derivatives against a diverse range of biological targets, such as enzymes and receptors, could uncover novel therapeutic applications. Sulfonamides are known to inhibit enzymes like carbonic anhydrases and cholinesterases. researchgate.netacs.org

Mechanism of Action Studies: For any identified bioactive compounds, detailed studies will be necessary to elucidate their mechanism of action at the molecular level. This could involve techniques like X-ray crystallography of the compound bound to its target protein.

Chemical Biology Approaches: Using the molecule as a chemical probe to study biological processes is another promising direction. This could involve designing derivatives with fluorescent tags or photo-crosslinking groups.

Table 3: Potential Biological Targets for this compound Derivatives

Target ClassSpecific ExamplesPotential Therapeutic Area
EnzymesCarbonic Anhydrases, Proteases, KinasesGlaucoma, Cancer, Inflammation
ReceptorsG-protein coupled receptors (GPCRs)Various neurological and metabolic disorders
Ion ChannelsSodium, Potassium channelsCardiovascular and neurological diseases
TransportersSolute carrier (SLC) transportersDrug delivery and metabolism

Sustainable Synthetic Routes and Methodologies

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.

This will involve:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives such as water, ethanol, or deep eutectic solvents. nih.gov

Catalyst Development: Employing highly efficient and recyclable catalysts, including biocatalysts (enzymes) or metal-free organocatalysts, to minimize waste and energy consumption. kuleuven.be

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing the generation of byproducts.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Recent advancements in the sustainable synthesis of sulfonamides include oxidative chlorination in eco-friendly solvents and metal-free approaches, which could be adapted for the production of this compound. rsc.orgnih.gov

Table 4: Comparison of Traditional vs. Sustainable Synthetic Approaches for Sulfonamides

ParameterTraditional SynthesisSustainable Synthesis
SolventsChlorinated hydrocarbonsWater, ethanol, ionic liquids
CatalystsStoichiometric reagents, heavy metalsRecyclable catalysts, enzymes
EnergyHigh temperature, prolonged heatingMilder conditions, microwave irradiation
WasteSignificant byproduct formationHigh atom economy, minimal waste

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-N-methylethane-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sodium methoxide in methanol (rt, 5 h) followed by ammonium chloride (rt, 4 h) achieves high yields (~97%) in related sulfonamide syntheses. Reflux conditions (e.g., ethanol with diethyl malonate, 87.4% yield) and catalyst selection (e.g., Pd(PPh₃)₂Cl₂ for coupling reactions) are critical for efficiency . Optimization requires monitoring solvent polarity, temperature, and inert atmospheres (N₂) to suppress side reactions.

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the sulfonamide group (-SO₂NMe) and hydroxyl (-OH) positions. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹). For crystallinity analysis, XRD is recommended, though crystallization may require slow evaporation in polar aprotic solvents like DMF or DMSO .

Q. How should researchers design experiments to screen reaction parameters efficiently?

  • Methodological Answer : Apply factorial design (e.g., 2^k designs) to test variables such as temperature, solvent ratio, and catalyst loading. For instance, a 3-factor design could optimize the Fe/NH₄Cl reduction step (70°C, 5 h, 60.7% yield) by varying metal concentration, reaction time, and solvent composition (methanol:water ratios) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for this compound derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. Software like Gaussian or ORCA can simulate nucleophilic attack mechanisms at the sulfonamide sulfur or hydroxyl group. Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate activation energies. ICReDD’s integrated approach combines computation, informatics, and experiments to accelerate reaction discovery .

Q. What strategies resolve contradictions in spectral data or unexpected byproduct formation?

  • Methodological Answer : If NMR reveals unassigned peaks, conduct 2D-COSY or HSQC to resolve overlapping signals. For byproducts, use LC-MS to identify impurities and TLC to track reaction progress. Redesign protection/deprotection steps (e.g., acryloyl chloride at 0°C, 56.5% yield) to minimize side reactions. Contradictions in mass loss may arise from hygroscopicity—address via Karl Fischer titration .

Q. How do steric and electronic effects influence the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : The hydroxyl group’s electron-donating effect enhances nucleophilicity at adjacent carbons, while the sulfonamide’s electron-withdrawing nature directs electrophilic substitutions. For example, in Pd-catalyzed couplings (20.5–34.0% yield), steric hindrance from the N-methyl group may reduce coupling efficiency. Mitigate this via bulkier ligands (e.g., PPh₃) or microwave-assisted heating .

Q. What advanced reactor designs improve scalability of sulfonamide functionalization?

  • Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., POCl₃/DMF at 100°C, 46.3% yield). Membrane reactors (e.g., ceramic-supported catalysts) can separate intermediates in real-time. Computational fluid dynamics (CFD) models optimize mixing efficiency and residence time distribution (RTD) in scaled-up processes .

Q. How can researchers leverage structure-activity relationships (SAR) for biological target identification?

  • Methodological Answer : Modify the hydroxyl or sulfonamide group to assess bioactivity shifts. For example, replace N-methyl with bulkier substituents (e.g., cyclohexyl) and test enzyme inhibition (e.g., carbonic anhydrase). Use molecular docking (AutoDock Vina) to predict binding affinities and compare with in vitro assays (IC₅₀ values) .

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